molecular formula C16H38O6P3+ B10758058 (2,2-Diphosphonoethyl)(Dodecyl)dimethylphosphonium

(2,2-Diphosphonoethyl)(Dodecyl)dimethylphosphonium

Cat. No.: B10758058
M. Wt: 419.39 g/mol
InChI Key: QCMHKGWUOSRYCF-UHFFFAOYSA-O
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Description

(2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM is a compound belonging to the class of organic compounds known as bisphosphonates. These compounds contain two phosphonate groups linked together through a carbon atom. The chemical formula for this compound is C₁₆H₃₈O₆P₃, and it has a molecular weight of 419.391 g/mol .

Preparation Methods

The synthetic routes and reaction conditions for (2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM are not extensively documented in the available literature. it is generally prepared through the reaction of dodecylphosphonic acid with dimethylphosphonic acid under specific conditions that facilitate the formation of the bisphosphonate structure . Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM undergoes various chemical reactions typical of bisphosphonates. These include:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

    Substitution: The compound can undergo substitution reactions where one or more of the phosphonate groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM involves its interaction with specific molecular targets. One known target is geranylgeranyl pyrophosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. The compound inhibits this enzyme, leading to disruptions in cellular processes that depend on isoprenoid biosynthesis .

Comparison with Similar Compounds

(2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM is unique among bisphosphonates due to its specific structure and properties. Similar compounds include:

    Alendronate: Another bisphosphonate used in the treatment of osteoporosis.

    Risedronate: A bisphosphonate with similar applications in bone disease treatment.

    Zoledronate: Known for its potent inhibitory effects on bone resorption.

Properties

Molecular Formula

C16H38O6P3+

Molecular Weight

419.39 g/mol

IUPAC Name

2,2-diphosphonoethyl-dodecyl-dimethylphosphanium

InChI

InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22)/p+1

InChI Key

QCMHKGWUOSRYCF-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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